molecular formula C12H12BrN3S2 B1194224 Thiadiazolidinethione

Thiadiazolidinethione

Cat. No.: B1194224
M. Wt: 342.3 g/mol
InChI Key: ICRCGJXKHDVZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiadiazolidinethione (C₃H₅NS₂, molecular weight: 119.21 g/mol) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and one nitrogen atom . It is also known by synonyms such as Thiazolidine-2-thione, 2-Mercaptothiazoline, and 4,5-Dihydro-thiazole-2-thiol . This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive thione (-C=S) and thiol (-SH) groups . Its synthesis typically involves cyclization reactions, such as the reaction of aminoethanol with carbon disulfide or alkyl halides under basic conditions .

Properties

Molecular Formula

C12H12BrN3S2

Molecular Weight

342.3 g/mol

IUPAC Name

1-(4-bromophenyl)imino-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine-3-thione

InChI

InChI=1S/C12H12BrN3S2/c13-9-3-5-10(6-4-9)14-11-15-7-1-2-8-16(15)12(17)18-11/h3-6H,1-2,7-8H2

InChI Key

ICRCGJXKHDVZBV-UHFFFAOYSA-N

SMILES

C1CCN2C(=S)SC(=NC3=CC=C(C=C3)Br)N2C1

Canonical SMILES

C1CCN2C(=S)SC(=NC3=CC=C(C=C3)Br)N2C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Properties : this compound’s electron-rich thione group enhances nucleophilic reactivity compared to TZDs, which are more electrophilic due to ketone groups .
  • Thiadiazoles, such as 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione, show anti-inflammatory activity (e.g., compound 6a in with 78% edema inhibition).

Yield and Efficiency:

  • This compound derivatives achieve yields of 15–51.4% after column chromatography , comparable to benzimidazole-2-thione derivatives (15–51.4%) .
  • TZD-based hybrids require multi-step synthesis with lower yields (e.g., 20–45% for azolidine hybrids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiadiazolidinethione
Reactant of Route 2
Thiadiazolidinethione

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